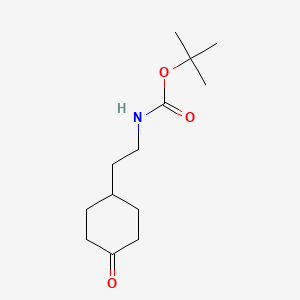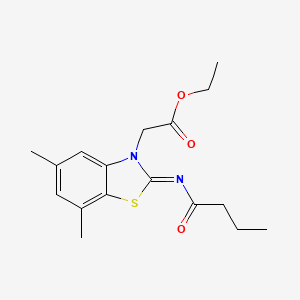![molecular formula C22H23N5O2 B2479964 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 371116-80-2](/img/structure/B2479964.png)
2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinoxaline derivative . Quinoxalines are a class of N-heterocyclic compounds that have been the subject of significant research due to their diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One approach involves the condensation of o-phenylenediamine with glyoxal . Another method involves the use of phosphate-based heterogeneous catalyst fertilizers such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives has been studied extensively. For example, the X-ray crystal structures of the catalytic domain of the EphA3 tyrosine kinase in complex with two type I inhibitors were used to design type I1/2 and II inhibitors .Chemical Reactions Analysis
Quinoxalines undergo various chemical reactions. For instance, they can undergo diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives vary. For example, quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .科学的研究の応用
Novel Quinoline Derivatives and Their Applications
2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, while not directly studied in the provided literature, is related to a broad family of compounds known as quinoline derivatives. These compounds, including various quinoxaline and quinoline analogs, have been explored for diverse applications in scientific research due to their unique chemical properties.
Polymorphic Modifications for Hypertension Remedy
Quinoline derivatives such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide have been identified for their strong diuretic properties, suggesting potential as a novel hypertension remedy. This specific compound exhibits polymorphic modifications, which could have implications for bioavailability and therapeutic efficacy (Shishkina et al., 2018).
Synthesis of Quinoline Derivatives
The utility of reactions like the Pfitzinger Reaction has been demonstrated in synthesizing novel quinoline derivatives, including quinoxaline derivatives. These synthetic pathways provide a foundation for developing new compounds with potential applications in medicinal chemistry and materials science (Gok et al., 2014).
Antiallergy Agents
A series of quinoline-2-carboxylic acid derivatives have shown significant antiallergy activity, highlighting the therapeutic potential of quinoline derivatives in treating allergy-related conditions. These findings suggest a broad application spectrum for quinoline derivatives in pharmaceutical development (Althuis et al., 1980).
Materials Science Applications
Quinoline and quinoxaline derivatives have found applications in materials science, particularly in the development of new polyamides and polymers. These compounds contribute to advancing materials with enhanced thermal stability and specific functional properties, beneficial for various industrial and technological applications (Patil et al., 2011).
Antimicrobial Activity
Research into quinoline derivatives has also extended into antimicrobial activity, with compounds like 3-Cyano-4-imino-9-methoxy-4H-pyrimido[2,1-b]pyrimido[4,5-b]quinoline showing promise against various microbial pathogens. These studies support the potential of quinoline derivatives in developing new antimicrobial agents (Vartale et al., 2013).
将来の方向性
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, including cancerous cells, AIDS, plant viruses, and schizophrenia . Given their importance, future research will likely continue to explore new synthetic routes and potential applications for these compounds.
特性
IUPAC Name |
2-amino-N-(3-ethoxypropyl)-1-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-2-29-14-8-13-24-22(28)18-19-21(26-17-12-7-6-11-16(17)25-19)27(20(18)23)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14,23H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNKGFPHXFUUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

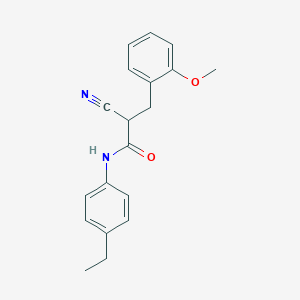
![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)
![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479884.png)
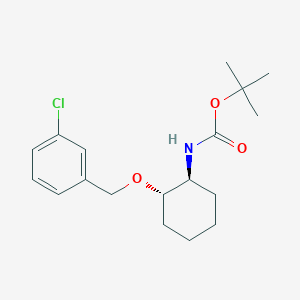
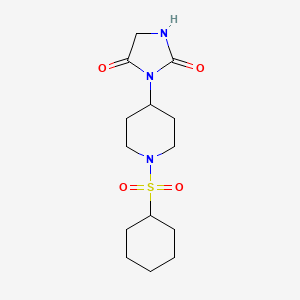

![3-((5-(sec-butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2479889.png)
![2,6-Dichloro-N-[2-(2-methoxyethylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2479895.png)
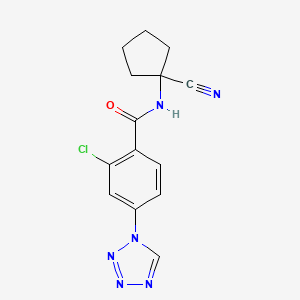
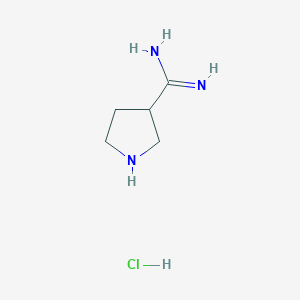
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2479902.png)
